![molecular formula C8H12F3NO2 B1399557 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide CAS No. 496941-90-3](/img/structure/B1399557.png)
2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide
Overview
Description
2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide is a chemical compound with the CAS Number: 496941-90-3 . It has a molecular weight of 211.18 and its IUPAC name is 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide is 1S/C8H12F3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h5-6,13H,1-4H2,(H,12,14) . This indicates the molecular formula of the compound is C8H12F3NO2 .Physical And Chemical Properties Analysis
The compound is solid in its physical form . The predicted density is 1.30±0.1 g/cm3 and the predicted boiling point is 298.5±40.0 °C .Scientific Research Applications
Fluorine Chemistry
Lastly, in the specialized field of fluorine chemistry, 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide is a valuable compound for studying the effects of fluorination on the physical and chemical properties of organic molecules.
Each of these applications leverages the unique chemical structure of 2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide to explore new frontiers in scientific research and development .
properties
IUPAC Name |
2,2,2-trifluoro-N-(2-hydroxycyclohexyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h5-6,13H,1-4H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAIDZOHHRNGHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.